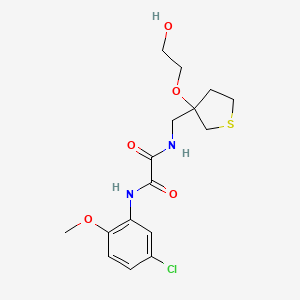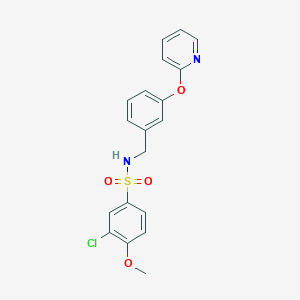
2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone” is a complex organic molecule that contains several functional groups. It has an ethoxyphenyl group, a methylthio group, and a dihydroimidazolyl group attached to an ethanone backbone. These functional groups suggest that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and imidazole groups), an ether linkage (from the ethoxy group), a thioether linkage (from the methylthio group), and a carbonyl group (from the ethanone backbone) .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The phenyl and imidazole rings might undergo electrophilic aromatic substitution reactions. The ether and thioether linkages might be cleaved under acidic or basic conditions. The carbonyl group might undergo nucleophilic addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. It’s likely to be a solid at room temperature, given its molecular complexity. Its solubility would depend on the solvent: it might be more soluble in organic solvents due to its aromatic rings and ether linkage, but less soluble in water due to its lack of ionizable groups .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Chromone and Chromene Derivatives : The compound was involved in the synthesis of chromone derivatives, which further underwent ring opening and closure to form 2-substituted chromones and dihydro-chromones. These derivatives are potential intermediates in organic synthesis and pharmacological compounds (Cozzi & Pillan, 1984).
- Heterocyclic Compounds Synthesis : It was used in the synthesis of various heterocyclic compounds such as oxazepine, pyrazole, and isoxazole derivatives. These compounds have potential applications in medicinal chemistry and drug development (Adnan, Hassan, & Thamer, 2014).
- Antimycotic Activity : Derivatives of the compound were synthesized and tested for antifungal activity. This highlights its potential use in developing new antifungal agents (Raga et al., 1992).
Radiochemical Synthesis
The compound was utilized in the synthesis of carbon-14 labeled diarylimidazoles, which are significant in the development of selective COX-2 inhibitors. This is particularly relevant in the field of pharmaceutical research and drug development (Shirvani et al., 2016).
Structural Analysis
- Crystal Structure Analysis : The compound was used in studying the crystal structure of related derivatives, providing insights into molecular configurations and interactions. This is crucial in the field of crystallography and materials science (Li et al., 2015).
- Antifungal Derivatives : Synthesis of estrogen-like imidazole and triazole derivatives from the compound demonstrated moderate to potent in vitro antifungal activity, suggesting its role in antifungal drug development (Massa et al., 1992).
Reactivity and Compound Formation
- Ketene Aminals Synthesis : The compound was involved in the synthesis of ketene aminals with an imidazolidine ring, showcasing its reactivity with active methylene compounds. This emphasizes its utility in organic synthesis (Huang & Tzai, 1986).
- Thiazoles and Fused Derivatives : It reacted with acetophenone to form ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, leading to the synthesis of various thiazole derivatives with antimicrobial activities (Wardkhan et al., 2008).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use it only in a well-ventilated area. If the compound is new or less-studied, it’s crucial to treat it as potentially hazardous until more information is available .
Zukünftige Richtungen
The study of this compound could open up new avenues in various fields, such as medicinal chemistry, materials science, or chemical biology. Its synthesis and characterization could lead to a better understanding of its properties and potential applications. Furthermore, its biological activity could be explored in more detail through biochemical assays and in vitro or in vivo studies .
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-3-18-12-6-4-11(5-7-12)10-13(17)16-9-8-15-14(16)19-2/h4-7H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUDQQOGZGDLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816544 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-ethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyano-N-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2601453.png)

![N-({3-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2601456.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2601458.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2601460.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)


![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2601470.png)
![2,4,5-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2601472.png)
![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2601473.png)